molecular formula C26H31NO3 B028948 N,N-Didesmethyl Ulipristal CAS No. 244206-52-8

N,N-Didesmethyl Ulipristal

Cat. No.: B028948
CAS No.: 244206-52-8
M. Wt: 405.5 g/mol
InChI Key: CJDRTMOCVGHUEO-RXDLHWJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

N,N-Didesmethyl Ulipristal interacts with various enzymes and proteins in biochemical reactions . It is a derivative of 19-norprogesterone and has both antagonistic and partial agonist activity at the progesterone receptor . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses . Specific studies on this compound are currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors . The compound may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . It could interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: LY-246736 dihydrate is synthesized in a multi-step process starting from 1,3-dimethyl-4-piperidone. The synthesis involves the following key steps :

    Preparation of Piperidinol: Piperidinol is prepared from 1,3-dimethyl-4-piperidone using standard methodology.

    Selective Elimination: Tetrahydropyridine is formed by the cis-thermal elimination of an ethyl carbonate at 190°C in refluxing Decalin.

    Alkylation: The metalloenamine is alkylated with dimethyl sulfate at -50°C, yielding the trans-3,4-dimethyl-gamma-alkylation product.

    Reduction and Dealkylation: The enamine is reduced with sodium borohydride, followed by N,O-didealkylation with phenyl chloroformate and HBr/AcOH.

    Benzylation: The benzyl group is introduced via nonselective benzylation of the Michael adduct dianion at -20°C.

    Hydrolysis and Coupling: The ester is hydrolyzed with sodium hydroxide, followed by DCC coupling of the glycine ester and further hydrolysis.

Industrial Production Methods: The industrial production of LY-246736 dihydrate follows similar synthetic routes but is optimized for large-scale production. The crystalline dihydrate is isolated directly from the saponification reaction mixture upon neutralization with hydrochloric acid .

Types of Reactions:

    Oxidation: LY-246736 dihydrate can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: The compound can be reduced using agents like sodium borohydride.

    Substitution: Various substitution reactions can occur, especially involving the aromatic rings and the piperidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like dimethyl sulfate and phenyl chloroformate are used for alkylation and dealkylation reactions.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives and their corresponding oxidized or reduced forms .

Scientific Research Applications

LY-246736 dihydrate has several scientific research applications:

Comparison with Similar Compounds

    Naloxone: Another μ-opioid receptor antagonist, but it crosses the blood-brain barrier and is used to reverse opioid overdose.

    Naltrexone: Similar to naloxone but has a longer duration of action and is used for opioid and alcohol dependence.

    Methylnaltrexone: A peripherally acting μ-opioid receptor antagonist like LY-246736 dihydrate, used to treat opioid-induced constipation.

Uniqueness: LY-246736 dihydrate is unique in its high selectivity for μ-opioid receptors and its inability to cross the blood-brain barrier, making it ideal for targeting peripheral opioid effects without affecting central opioid functions .

Biological Activity

N,N-Didesmethyl ulipristal is a metabolite of ulipristal acetate, a selective progesterone receptor modulator (SPRM) widely used for emergency contraception and the treatment of uterine fibroids. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative efficacy with its parent compound.

Overview of Ulipristal Acetate

Ulipristal acetate functions primarily as an emergency contraceptive by inhibiting or delaying ovulation. It acts on the progesterone receptor (PR) and can exhibit both agonistic and antagonistic properties depending on the hormonal environment and tissue type . The drug is known to reduce endometrial thickness and inhibit follicular rupture when administered at specific times during the menstrual cycle .

This compound: Pharmacological Profile

This compound is formed through the metabolic degradation of ulipristal acetate. Its biological activity is significantly lower than that of ulipristal acetate, with studies indicating that it has approximately 13-fold lower receptor affinity for PR and 100-fold lower potency in inhibiting PR-dependent transcription .

Table 1: Comparative Potency of Ulipristal Compounds

CompoundReceptor Affinity (PR)Potency (PR-dependent transcription)
Ulipristal Acetate1.0 (reference)1.0 (reference)
Monodesmethyl Ulipristal18-fold less18-fold less
This compound13-fold less100-fold less

The primary mechanism by which this compound exerts its effects is through binding to the progesterone receptor, although its efficacy is markedly reduced compared to ulipristal acetate. It also shows some affinity for glucocorticoid receptors but lacks significant anti-glucocorticoid activity at clinically relevant doses .

In Vivo Studies

In animal models, particularly in mice and rats, ulipristal acetate has demonstrated significant anti-progestogen activity, which is not mirrored by this compound. For instance, in studies involving ovulation inhibition, while ulipristal acetate effectively delayed ovulation, its didemethylated metabolite did not show comparable efficacy .

Case Studies and Clinical Findings

  • Study on Ovarian Activity : A study examining the effects of ulipristal acetate on ovarian activity found that while it effectively inhibited ovulation when administered at critical times, this compound did not contribute significantly to this effect due to its low potency .
  • Efficacy in Contraception : Clinical evaluations have indicated that while ulipristal acetate remains effective as an emergency contraceptive, the metabolites, including this compound, do not retain sufficient biological activity to impact contraceptive outcomes significantly .

Pharmacokinetics

This compound exhibits a plasma half-life that varies across species; however, it is generally shorter than that of its parent compound. The pharmacokinetic profile indicates rapid absorption but limited systemic exposure due to high plasma protein binding (over 94%) .

Table 2: Pharmacokinetic Parameters

ParameterUlipristal AcetateThis compound
Plasma Half-life~32 hoursShorter than parent
Protein Binding>94%High
MetabolismCYP3A4Metabolite of UPA

Properties

IUPAC Name

(8S,11R,13S,14S,17R)-17-acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-15(28)26(30)12-11-23-21-9-5-17-13-19(29)8-10-20(17)24(21)22(14-25(23,26)2)16-3-6-18(27)7-4-16/h3-4,6-7,13,21-23,30H,5,8-12,14,27H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDRTMOCVGHUEO-RXDLHWJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579305
Record name (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244206-52-8
Record name (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.